
Omeprazole 13CD3
Overview
Description
Omeprazole 13CD3 is a labeled version of omeprazole, a proton pump inhibitor used primarily to treat acid-related gastrointestinal disorders. The labeling involves the incorporation of carbon-13 and deuterium isotopes, which makes it useful for various scientific studies, including pharmacokinetic and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole 13CD3 involves the incorporation of carbon-13 and deuterium into the omeprazole molecule. The general synthetic route includes the following steps:
Preparation of the Pyridine Intermediate: The pyridine ring is synthesized with the incorporation of carbon-13 and deuterium.
Formation of the Benzimidazole Ring: The benzimidazole ring is formed through a series of reactions involving the pyridine intermediate.
Sulfoxidation: The final step involves the oxidation of the sulfur atom to form the sulfoxide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale preparation of labeled pyridine and benzimidazole intermediates.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions for each reaction step.
Purification and Quality Control: High-performance liquid chromatography (HPLC) and other techniques are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Omeprazole 13CD3 undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide.
Substitution: The methoxy groups on the pyridine and benzimidazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under basic conditions.
Substitution: Nucleophiles such as thiols or amines under basic or acidic conditions.
Major Products
Oxidation: Omeprazole sulfone.
Reduction: Omeprazole sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Omeprazole 13CD3 has a wide range of scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of omeprazole in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to study interactions with other drugs and their effects on omeprazole metabolism.
Biological Research: Investigates the effects of omeprazole on various biological systems, including its role as a proton pump inhibitor.
Industrial Applications: Used in the development and quality control of omeprazole formulations.
Mechanism of Action
Omeprazole 13CD3 exerts its effects by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, located on the parietal cells of the stomach. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The labeled isotopes allow for detailed studies of the drug’s interaction with the proton pump and its metabolic fate in the body .
Comparison with Similar Compounds
Similar Compounds
Esomeprazole: The S-enantiomer of omeprazole, also a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a slightly different chemical structure but similar therapeutic effects.
Uniqueness
Omeprazole 13CD3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with the unlabeled compound. This makes it particularly valuable in research settings where precise tracking of the compound is required .
Biological Activity
Omeprazole 13CD3 is a stable isotope-labeled derivative of omeprazole, primarily used in pharmacological research to trace metabolic pathways and understand the biological activity of proton pump inhibitors (PPIs). This article delves into the biological activity, mechanisms of action, and therapeutic effects of this compound, supported by data tables and case studies.
Overview of this compound
This compound is characterized by its stable isotopic labeling, which facilitates tracking in metabolic studies. The molecular formula is with specific isotopic labels that enhance its utility in pharmacokinetic studies. As a metabolite of omeprazole, it retains biological activity associated with the inhibition of gastric acid secretion and provides insights into drug interactions and efficacy in clinical settings .
The primary mechanism of action for this compound involves the inhibition of the H/K-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. The following table summarizes the mechanisms reported in various studies:
Mechanism | Clinical Studies (%) | Nonclinical Studies (%) |
---|---|---|
Proton Pump Inhibition | 52.6 | 60 |
Acid and pH Control | 26.3 | 27.2 |
CYP2C19 and CYP3A4 Enzyme Inhibition | 10.5 | 14.3 |
Activation of Aryl Hydrocarbon Receptor (AhR) | - | 18.2 |
Inhibition of Interleukin-8 (IL-8) | - | 9.1 |
These mechanisms highlight the multifaceted roles of this compound in both clinical and nonclinical settings, emphasizing its importance in gastroprotection and metabolic regulation .
Gastroprotective Effect
Omeprazole exhibits significant gastroprotective properties attributed to its ability to block proton pumps in gastric cells. Clinical studies have demonstrated that doses ranging from 5 to 40 mg/kg effectively increase prostaglandin levels, enhance mucosal defense mechanisms, and reduce oxidative stress markers. The following table outlines the gastroprotective mechanisms associated with Omeprazole:
Mechanism | Effect |
---|---|
HSP70 Activation | Increases stress response |
TGF-β Activation | Enhances mucosal healing |
Prostaglandin Synthesis | Promotes gastric mucosal protection |
ROS Reduction | Decreases oxidative damage |
These findings suggest that Omeprazole not only reduces acid secretion but also plays a protective role against gastric injury by modulating various biochemical pathways .
Case Studies
- Case Study on Metabolic Pathways : A study involving healthy volunteers administered this compound to trace its metabolic pathways using mass spectrometry. Results indicated that the labeled compound was effectively absorbed and metabolized, providing insights into its pharmacokinetics and interactions with cytochrome P450 enzymes.
- Clinical Efficacy in GERD : Clinical trials assessing the efficacy of Omeprazole in patients with gastroesophageal reflux disease (GERD) showed significant symptom relief and healing of esophageal mucosa after treatment with both standard omeprazole and its isotope-labeled variant.
Toxicogenetic Effects
Research on the toxicogenetic effects of Omeprazole indicates potential oxidative risks due to reactive oxygen species (ROS) formation. The following table summarizes findings from various studies:
Toxicogenetic Parameter | Clinical (%) | Nonclinical (%) |
---|---|---|
Mutagenicity | 5.3 | - |
ROS Induction | 89.5 | 63.6 |
Cytotoxicity | Oxidation of thiols: 50.5% Interaction with cysteine residues: 49.5% | - |
These results underscore the need for further investigation into the long-term safety profile of Omeprazole, particularly concerning oxidative stress and potential mutagenic effects .
Q & A
Basic Research Questions
Q. How is Omeprazole 13CD3 synthesized and characterized for use as an internal standard in pharmacokinetic studies?
this compound is synthesized by substituting three hydrogen atoms in the benzimidazole ring with deuterium (D) and one carbon with 13C, ensuring isotopic purity ≥98% (atom% D). Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify isotopic enrichment. This process ensures minimal interference from endogenous compounds in biological matrices .
Q. What validated analytical methods are recommended for quantifying this compound in plasma or tissue samples?
LC-MS/MS with electrospray ionization (ESI) is the gold standard. A typical method uses a C18 column, gradient elution with methanol/ammonium formate buffer, and multiple reaction monitoring (MRM) transitions (e.g., m/z 346.1→198.1 for this compound). Validation parameters include linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) .
Q. How do pharmacopeial standards (e.g., European Pharmacopoeia) guide purity assessment of this compound?
The European Pharmacopoeia specifies chromatographic methods (HPLC/UV) to detect impurities like omeprazole sulfone and desmethoxy derivatives. For this compound, reversed-phase HPLC with a mobile phase of phosphate buffer (pH 7.0) and acetonitrile (65:35) is used, with a detection limit of 0.1% for related substances .
Advanced Research Questions
Q. How can researchers optimize separation of this compound from structurally similar metabolites in complex matrices?
A face-centered central composite design (FCCD) optimizes capillary zone electrophoresis (CZE) parameters: background electrolyte (BGE) pH (8.5–9.5), voltage (20–30 kV), and buffer concentration (50–100 mM). Resolution >1.5 between this compound and sulfone derivatives is achievable by balancing migration time and peak symmetry .
Q. What strategies mitigate matrix effects (e.g., hemolysis, lipidemia) when using this compound in LC-MS/MS assays?
Matrix effects are minimized via:
- Post-column infusion studies to identify ion suppression zones.
- Stable isotope dilution (e.g., this compound as an internal standard).
- Sample pre-treatment with protein precipitation (acetonitrile) followed by phospholipid removal cartridges. Interference from hemolyzed samples (0.89% interference) and lipemic matrices (0.03%) can be statistically controlled using ANOVA-based outlier detection .
Q. How are degradation pathways of this compound elucidated under preformulation stress conditions?
Forced degradation studies under acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions reveal major degradation products. LC-MS/MS and high-resolution mass spectrometry (HRMS) identify sulfoxides and sulfones, while Arrhenius kinetics predict shelf-life at 25°C. Stability-indicating methods must achieve resolution >2.0 between parent and degradation peaks .
Q. What are the challenges in quantifying elemental impurities (e.g., Pd, Ni) in this compound synthesized via metal-catalyzed deuterium exchange?
Inductively coupled plasma-mass spectrometry (ICP-MS) detects trace metals (limit of quantification: 0.01 ppm). Validation requires spike-recovery experiments (90–110%) and cross-validation with microwave digestion protocols. Residual palladium from catalytic deuteration is a critical parameter per ICH Q3D .
Q. Methodological Resources
- Data Analysis : Use Compound Discoverer 3.0 for non-targeted metabolomics workflows. Create a dedicated "Omeprazole Study" folder structure with subdirectories for raw LC-MS data, processed spectra, and impurity profiles .
- Regulatory Compliance : Follow FDA and EMA guidelines for bioanalytical method validation (e.g., selectivity, carryover <20% of LLOQ) when submitting data for generic drug approvals .
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-LBDFIVMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261395-28-1 | |
Record name | 1261395-28-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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